2,3,5-Trimethylphenanthrene

Description

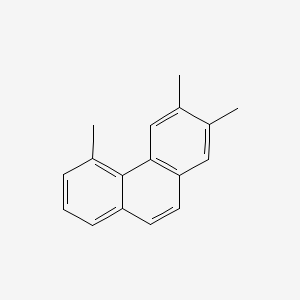

Structure

2D Structure

3D Structure

Properties

CAS No. |

3674-73-5 |

|---|---|

Molecular Formula |

C17H16 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2,3,5-trimethylphenanthrene |

InChI |

InChI=1S/C17H16/c1-11-5-4-6-14-7-8-15-9-12(2)13(3)10-16(15)17(11)14/h4-10H,1-3H3 |

InChI Key |

PIRFDOCDTWKNTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC3=C2C=C(C(=C3)C)C |

Origin of Product |

United States |

Synthetic Strategies and Reaction Mechanisms for 2,3,5 Trimethylphenanthrene and Analogues

Established Synthetic Pathways for Alkylated Phenanthrenes and Derivatives

The synthesis of the phenanthrene (B1679779) core and its alkylated derivatives can be achieved through several established methods in organic chemistry. These strategies often involve the construction of the polycyclic aromatic system followed by or concurrent with the introduction of alkyl substituents. Key approaches include photochemical cyclizations and various multi-step organic synthesis methodologies.

Photochemical Cyclization Approaches

Photochemical cyclization, particularly the Mallory reaction, is a prominent method for synthesizing phenanthrenes. nih.gov This reaction involves the irradiation of a stilbene (B7821643) derivative, which undergoes an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. nih.gov This intermediate is then oxidized to the stable aromatic phenanthrene. nih.gov The use of iodine as a catalyst has made this reaction a more feasible and efficient synthetic tool, allowing for higher concentrations and fewer side reactions. nih.gov

This method is versatile and compatible with a wide range of functional groups. nih.gov The regioselectivity of the cyclization can be controlled by the placement of substituents on the stilbene precursor. For instance, in the synthesis of methylchrysenes, a related polycyclic aromatic hydrocarbon, blocking one ortho-position on the stilbenoid precursor ensures the formation of a single isomer. mdpi.com In some cases, eliminative photochemical cyclization can be employed, where a substituent like a methoxy (B1213986) group at an ortho-position is eliminated under acidic, oxygen-free conditions to direct the cyclization. mdpi.com

The efficiency of photochemical cyclizations can be high, with reported yields for some methylchrysenes prepared via the Mallory reaction using stoichiometric iodine ranging from 82-88%. mdpi.com This approach has also been utilized for the synthesis of various phenanthrene derivatives, including those with biological interest, by employing substituted stilbenes in a sequential photocyclization process. chim.it

Multi-step Organic Synthesis Methodologies for Phenanthrene Cores

Beyond photochemical methods, several multi-step syntheses are employed to construct the phenanthrene skeleton. These methods offer alternative routes and can be advantageous for creating specific substitution patterns that are not easily accessible through other means.

One classical approach is the Haworth synthesis , which can be adapted to produce phenanthrene and its derivatives. spcmc.ac.in This method typically involves the Friedel-Crafts acylation of an aromatic compound like naphthalene (B1677914) with an anhydride, such as succinic anhydride. spcmc.ac.in The resulting keto acid undergoes a series of reactions including reduction and cyclization to build the phenanthrene ring system. spcmc.ac.in Modifications to this basic scheme, such as using substituted naphthalenes or anhydrides, allow for the synthesis of various alkylated phenanthrenes. spcmc.ac.in

Another significant strategy involves palladium-catalyzed reactions . For instance, phenanthrene and its alkyl derivatives can be synthesized from aromatic bromoaldehydes. espublisher.com This method allows for the introduction of one or two alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene structure. espublisher.com The mechanism can proceed through an intramolecular Heck reaction, which has been shown by theoretical calculations to be energetically favorable over a 6π electrocyclic pathway in some cases. espublisher.com

Furthermore, a divergent synthesis of multi-substituted phenanthrenes has been reported using an internal redox reaction/ring expansion sequence. rsc.org This method utilizes benzylidene malonates with a cyclic structure at the ortho-position. The choice of Lewis acid catalyst, such as BF₃·OEt₂ or Bi(OTf)₃, can selectively produce different isomers of the phenanthrene product. rsc.org

The Diels-Alder reaction also serves as a powerful tool for constructing complex polycyclic molecules, including phenanthrene derivatives. researchgate.net This cycloaddition reaction can be a key step in a multi-step sequence to build the required ring system. researchgate.net

For the specific synthesis of trimethylphenanthrenes, historical methods have involved multi-step sequences starting from simpler aromatic precursors. For example, the synthesis of 1,2,3-trimethylphenanthrene was undertaken with the goal of studying its properties in comparison to other carcinogenic polycyclic aromatic hydrocarbons. lookchem.com

Mechanistic Studies of Aromatization and Alkylation Reactions Relevant to Phenanthrenes

Understanding the mechanisms behind the formation of phenanthrenes, particularly their aromatization and alkylation, is crucial for both synthetic chemistry and for explaining their presence in natural and combustion-related environments.

Dehydrocyclization Processes

Dehydrocyclization is a key process in the formation of the phenanthrene aromatic system. One of the most studied mechanisms is the Phenyl Addition/Dehydrocyclization (PAC) pathway. osti.govescholarship.org This mechanism is considered a potentially rapid route to polycyclic aromatic hydrocarbons (PAHs) at high temperatures. escholarship.org It involves the addition of a phenyl radical to an existing aromatic hydrocarbon, followed by hydrogen loss and subsequent cyclization and aromatization to form a new fused ring. escholarship.org

Theoretical studies have explored the potential energy surface for reactions like the interaction of a phenyl radical with phenylacetylene, which can lead to phenanthrene formation. osti.gov The process involves the initial addition of the phenyl radical, followed by an H-assisted isomerization and cyclization, and finally aromatization through the loss of a hydrogen atom. osti.gov

Another relevant mechanism is the phenylethynyl addition–cyclization–aromatization pathway. rsc.orgrsc.org This has been shown to form phenanthrene from the gas-phase reaction of the phenylethynyl radical with benzene. rsc.orgrsc.org This process is significant as it can proceed without an energetic barrier, making it a viable route for phenanthrene formation even in low-temperature environments. rsc.orgrsc.org The reaction proceeds through the formation of long-lived intermediates that undergo isomerization before unimolecular decomposition to phenanthrene. rsc.org

Thermal Degradation Pathways Leading to Alkylphenanthrene Formation

Alkylphenanthrenes are often formed during the thermal degradation of more complex organic matter, such as in geological settings or during combustion. The distribution of alkylphenanthrene isomers can be influenced by thermal maturity. researchgate.net

During thermal maturation of sedimentary organic matter, processes of methylation, isomerization, and demethylation occur. researchgate.net At lower thermal maturities, methylation and isomerization are dominant processes, leading to an increase in the complexity of alkylphenanthrene mixtures. researchgate.net As thermal maturity increases, demethylation becomes more prevalent, where alkyl groups are cleaved from the aromatic core. researchgate.net

Laboratory experiments have shown that alkylphenanthrenes can be methylated when heated with a methyl donor in the presence of a clay catalyst, simulating sedimentary conditions. curtin.edu.au This suggests that some alkylphenanthrenes found in crude oils and sediments could be formed through secondary alteration processes within the source rock. curtin.edu.au

The thermal stability of different alkylphenanthrene isomers varies. The degradation of these compounds under high temperatures, such as during pyrolysis, can lead to the formation of a complex mixture of smaller hydrocarbons. The breakdown of the aromatic backbone and alkyl side chains occurs at elevated temperatures. mdpi.com The specific degradation products will depend on the structure of the starting alkylphenanthrene and the reaction conditions.

Theoretical Exploration of Reaction Intermediates and Transition States

Computational chemistry provides invaluable insights into the complex reaction pathways leading to phenanthrene and its analogues. By calculating the potential energy surfaces (PES) of these reactions, researchers can identify stable intermediates, determine the energy barriers of transition states, and predict the most likely reaction mechanisms.

For the formation of phenanthrene from the reaction of a phenyl radical with phenylacetylene, theoretical calculations have mapped out the PES. osti.gov These studies show the formation of a 2-ethynylbiphenyl intermediate, which then undergoes an H-assisted isomerization. The calculations reveal a relatively low energy barrier for the six-member ring closure to form the tricyclic phenanthrene core. osti.gov

Theoretical studies have also investigated the self-reaction of resonantly stabilized radicals, such as the fulvenallenyl radical, as a pathway to phenanthrenes. rsc.org These calculations explore the multi-step cyclization and ring-enlargement processes that transform initial adducts into the stable phenanthrene aromatic system. The potential energy surfaces reveal the formation of various intermediates and the barriers that must be overcome for their conversion to the final product. rsc.org

Furthermore, the recombination of indenyl and cyclopentadienyl (B1206354) radicals has been theoretically studied as a potential route to phenanthrene. osti.gov These calculations explore the isomerization of the initial recombination product through various intermediates, involving ring expansions and rearrangements to form the phenanthrene core. The study highlights that the mechanism may not be direct and could involve multiple steps, including H-assisted isomerizations. osti.gov

The mechanism of palladium-catalyzed synthesis of phenanthrenes has also been investigated using theoretical calculations. For example, in the reaction of vinyl bromoaldehydes, calculations have compared the energetics of a 6π electrocyclic ring closure mechanism with an intramolecular Heck reaction mechanism, finding the latter to be lower in energy. espublisher.com

Research Findings on Reaction Energetics

| Reaction Pathway | Key Intermediate(s) | Energy Barrier (kcal/mol) | Overall Energetics | Reference |

| Phenyl + Phenylacetylene -> Phenanthrene | 2-ethynylbiphenyl, tricyclic species i3 | 4.2 (for i2 -> i3 ring closure) | Exothermic by 50.1 kcal/mol | osti.gov |

| Phenylethynyl + Benzene -> Phenanthrene | C14H11 intermediates | Barrierless addition | Exoergic | rsc.orgrsc.org |

| Fulvenallenyl Self-Reaction -> Phenanthrene | i8 [1-(cyclopenta-2,4-dien-1-ylidene)indene] | Varies for different steps | Thermally stable product | rsc.org |

| Indenyl + Cyclopentadienyl -> Phenanthrene | Spiran structure w3-1, w4 | 17.4 (for w2-1 -> w3-1) | Complex multi-step process | osti.gov |

Advanced Analytical Methodologies for 2,3,5 Trimethylphenanthrene Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of 2,3,5-trimethylphenanthrene from intricate mixtures. The choice of chromatographic technique is pivotal for achieving the necessary resolution to distinguish it from its isomers and other related compounds.

Gas chromatography-mass spectrometry (GC-MS) stands as a "gold standard" for the analysis of volatile and semi-volatile organic compounds like this compound. wikipedia.org This powerful technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. wikipedia.orgetamu.edu In GC, the sample is vaporized and travels through a capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile carrier gas and the stationary phase, which is influenced by factors like boiling point and polarity. etamu.edu

The application of GC-MS is crucial for the analysis of complex mixtures containing numerous PAH isomers, which often have very similar physical properties, making them difficult to separate. shimadzu.comufba.br For instance, this compound has been successfully identified in diverse samples such as ancient organic residues from amphorae and pyrolytic products of pine resin using GC-MS. researchgate.netnih.gov

The effectiveness of GC-MS in separating challenging isomers can be significantly enhanced through the selection of appropriate capillary columns. Stationary phases like 5% phenyl polysilphenylene-siloxane are effective for analyzing priority pollutant PAH mixtures. chromatographyonline.com The optimization of the GC oven temperature program is another critical factor that can be fine-tuned to achieve better resolution between closely eluting isomers. ufba.br

Advanced GC-MS techniques, such as tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (GC-HRMS), offer even greater selectivity and sensitivity. nih.govresearchgate.net These methods are particularly valuable for trace-level detection and for differentiating between isomers that may co-elute from the GC column. shimadzu.com For example, while standard electron ionization (EI) mass spectra of PAH isomers are often very similar, chemical ionization (CI) coupled with MS/MS can induce specific fragmentation patterns that allow for their distinction. shimadzu.com

Mass Spectrometry Fingerprinting and Isomer Differentiation

X-ray Diffraction Studies for Molecular Geometry and Strain Analysis

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique essential for determining the precise three-dimensional atomic arrangement within a crystalline solid. ucmerced.edu The method relies on the scattering, or diffraction, of an X-ray beam by the electron clouds of the atoms within a crystal lattice. libretexts.org When X-rays pass through a crystal, they are diffracted in specific directions, creating a unique pattern of intensities. By analyzing this diffraction pattern, researchers can deduce the arrangement of atoms, measure the distances and angles between them, and thus resolve the complete molecular structure. libretexts.orgyale.edu For a compound like this compound, single-crystal X-ray diffraction provides the definitive data for characterizing its molecular geometry and quantifying the steric strain introduced by the methyl substituents.

Detailed research findings from XRD analysis allow for the precise determination of key structural parameters. While specific crystallographic data for this compound is not widely published, studies on closely related substituted phenanthrenes, such as 3-(trifluoromethyl)phenanthrene (B1264758) and other methyl-substituted analogues, provide a clear framework for the expected results. researchgate.netbrynmawr.edu These studies demonstrate that XRD accurately measures all carbon-carbon bond lengths and the angles within and between the aromatic rings. brynmawr.edu

The analysis also reveals the geometry of the substituent methyl groups, including C-C bond lengths to the phenanthrene (B1679779) core and any slight out-of-plane bending. The resulting data set allows for a complete description of the molecule's conformation in the solid state.

Below is an interactive table representing the type of crystallographic data that would be obtained from a single-crystal XRD study of this compound, based on values reported for analogous structures. biointerfaceresearch.comresearchgate.net

Interactive Table: Representative Crystallographic Parameters for a Substituted Phenanthrene Skeleton

Users can filter this table to view specific types of geometric data derived from X-ray diffraction analysis.

| Parameter Type | Atoms Involved | Typical Value (Å or °) | Significance |

|---|---|---|---|

| Bond Length | C-C (aromatic) | 1.36 - 1.46 Å | Indicates degree of aromaticity and bond order. |

| Bond Length | C(ring)-C(methyl) | 1.50 - 1.52 Å | Defines the attachment of the substituent group. |

| Bond Angle | C-C-C (internal ring) | 118 - 122° | Reveals ring tension and deviation from ideal sp² geometry. |

| Bond Angle | C(ring)-C(ring)-C(methyl) | 120 - 123° | Shows steric influence of the methyl group on the ring. |

| Torsion Angle | C-C-C-C (within a ring) | ~0 - 5° | Quantifies the planarity of the individual aromatic rings. |

| Torsion Angle | H-C-C-H (bay region) | > 5° | Measures out-of-plane twisting due to steric hindrance. |

One of the most critical insights from XRD is the analysis of molecular strain. In polycyclic aromatic hydrocarbons, the planar aromatic system is relatively rigid. However, the introduction of substituent groups, particularly in sterically crowded positions, forces the molecule to distort to relieve strain. For this compound, the methyl groups at the C2, C3, and C5 positions can interact with adjacent hydrogen atoms or other methyl groups, leading to measurable deviations from planarity.

XRD analysis quantifies this strain by revealing subtle structural deformations:

Out-of-Plane Twisting: The phenanthrene backbone may twist slightly, causing some atoms to lie outside the mean aromatic plane. This is measured through torsion angles.

Bond Angle Distortion: Angles within the aromatic rings and those involving the methyl substituents may be compressed or expanded from their ideal values (typically 120° for sp² hybridized carbons) to accommodate the bulky groups. ung.edu

Increased Bond Lengths: In some cases, severe steric repulsion can lead to the slight elongation of specific C-C bonds.

The analysis of diffraction line profiles can also provide information on microstructural parameters like crystallite size and lattice strain, which are influenced by the molecule's packing and inherent structural stress. mjcce.org.mk By comparing the experimentally determined geometry with theoretical models of an "ideal," strain-free molecule, researchers can precisely map the regions of highest strain within the this compound structure. brynmawr.edu This information is vital for understanding how the molecular architecture influences its chemical reactivity and physical properties.

Environmental Occurrence, Distribution, and Geochemical Pathways of 2,3,5 Trimethylphenanthrene

Natural and Anthropogenic Sources of Alkylphenanthrenes

Alkylphenanthrenes, including 2,3,5-trimethylphenanthrene, originate from both natural and human-related (anthropogenic) sources. solubilityofthings.com These compounds are commonly formed during the incomplete combustion of organic materials. cdc.gov

Natural sources are significant contributors to the environmental presence of these compounds. Forest fires and volcanic eruptions release a variety of PAHs, including alkylphenanthrenes, into the atmosphere. cdc.govnih.gov Additionally, the slow geological process of diagenesis, the transformation of sediments into rock, can produce these compounds from organic precursors.

Anthropogenic activities, however, are the predominant source of alkylphenanthrenes in the environment. cdc.gov Key human-related sources include:

Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants, industrial processes, and vehicles is a major source of these compounds. solubilityofthings.comcdc.gov

Industrial Processes: Activities such as coal coking and the production of coal tar result in the formation and release of alkylphenanthrenes. mdpi.com

Residential Wood Burning: The burning of wood for heating and cooking is a significant contributor to atmospheric PAHs. cdc.gov

Waste Incineration: The incineration of municipal and industrial waste also releases these compounds. cdc.gov

Occurrence in Complex Environmental Matrices

This compound and other alkylphenanthrenes are frequently detected in a variety of complex environmental samples.

Crude Oil and Coal Tar Investigations

Crude oil and coal tar are primary reservoirs of alkylphenanthrenes. solubilityofthings.com These compounds are inherent components of many crude oils, with their concentrations varying depending on the oil's origin and thermal history. researchgate.net Similarly, coal tar, a byproduct of coal processing, is rich in a wide array of PAHs, including various isomers of trimethylphenanthrene. mdpi.comresearchgate.net Research has identified this compound as one of the many aromatic compounds present in these complex mixtures. mdpi.comtandfonline.com

Table 1: Detection of this compound in Crude Oil and Coal Tar Samples

| Matrix | Location/Type | Key Findings | Reference |

|---|---|---|---|

| Crude Oil | General | Alkylphenanthrenes are relatively resistant to biodegradation compared to other hydrocarbons. researchgate.net | researchgate.net |

| Coal Tar Slag | Not Specified | Identified as one of the volatile aromatic hydrocarbons present. mdpi.com | mdpi.com |

| Bituminous Coals | Various | While not specifically singling out this compound, studies show that alkylated PAHs are a significant component of the total PAH content in coal. tandfonline.com | tandfonline.com |

Sediments and Aqueous Environments

Due to their hydrophobic nature, alkylphenanthrenes tend to adsorb to particulate matter and accumulate in sediments. frontiersin.orgresearchgate.net Their presence in aquatic environments is often linked to runoff from contaminated sites, atmospheric deposition, and oil spills. researchgate.net Studies of marine and freshwater sediments frequently report the detection of this compound and other alkylated PAHs. frontiersin.orgresearchgate.net Their distribution in sediments can serve as an indicator of pollution sources and transport pathways. researchgate.netresearchgate.net

Table 2: Occurrence of this compound in Sediments and Aqueous Environments

| Environment | Location | Concentration/Observation | Reference |

|---|---|---|---|

| Karst Mining Area Soil | Guizhou, Southwest China | Average concentration of 9.95 ± 5.05 ng/g. frontiersin.org | frontiersin.org |

| Deep-Sea Sediments | Eastern Mediterranean Sea | Detected as part of a suite of trimethylphenanthrenes, indicating contributions from both natural and anthropogenic sources. researchgate.net | researchgate.net |

| Hydrothermal Sediments | Central Indian and Mid-Atlantic Ridges | Identified as one of the trimethylphenanthrenes present, with its distribution linked to specific geochemical environments within the hydrothermal system. researchgate.net | researchgate.net |

| Marine Sediments | Offshore Israel | Detected in sediment samples near a natural gas production platform. www.gov.il | www.gov.il |

Historical Organic Residues and Archeological Contexts

The chemical stability of alkylphenanthrenes allows them to persist for long periods, making them valuable biomarkers in archaeological studies. researchgate.netresearchgate.net The analysis of organic residues preserved in ancient artifacts can provide insights into past human activities. reading.ac.ukwikipedia.orgwisconsin.edu For instance, the identification of this compound in residues from ancient pottery or other vessels can indicate the use of materials like pine tar, which was used in antiquity as a sealant, adhesive, or for medicinal purposes. researchgate.netresearchgate.net

Table 3: Detection of this compound in Archaeological Samples

| Artifact/Context | Location | Material Analyzed | Finding | Reference |

|---|---|---|---|---|

| Greco-Italian Amphora | Adriatic Sea | Organic residue from the inner coating | Detected at a relative abundance of 3.2%, suggesting the use of pine tar as a sealant. researchgate.net | researchgate.net |

| Alabaster Lid | Nabataean Moa, Arava Valley, Israel | Resinous accretion | Identified as one of several phenanthrene (B1679779) derivatives, indicative of pine tar. researchgate.net | researchgate.net |

Biogeochemical Cycling and Environmental Transformation Processes

Once released into the environment, this compound and its isomers are subject to various transformation processes that influence their fate and persistence.

Anaerobic Biodegradation Studies of Alkylphenanthrenes

Under anaerobic (oxygen-free) conditions, the biodegradation of PAHs is generally slower than in the presence of oxygen. enviro.wiki However, certain microorganisms are capable of degrading these compounds using alternative electron acceptors like nitrate (B79036) or sulfate. nih.govcler.comregenesis.com Studies on the anaerobic biodegradation of alkylphenanthrenes have shown that the rate and extent of degradation can be isomer-specific. researchgate.net Research indicates that phenanthrene and methylphenanthrenes are more readily biodegraded than more highly alkylated forms like trimethylphenanthrenes. researchgate.net The biodegradation susceptibility generally decreases as the degree of alkylation increases. researchgate.net The initial steps in the anaerobic degradation of the parent compound, phenanthrene, have been shown to involve processes like carboxylation and methylation. nih.gov

Environmental Fate Modeling and Hydrophobicity Considerations

The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, a key property governing its environmental behavior is its high hydrophobicity. As a non-polar organic molecule, it has very low solubility in water and a strong tendency to partition into more organic-rich phases such as soil, sediment, and biota.

While specific environmental fate models exclusively for this compound are not widely documented, general principles of PAH fate modeling can be applied. These models typically consider processes such as:

Adsorption/Partitioning: Due to its hydrophobicity, this compound is expected to adsorb strongly to organic matter in soil and sediment. This reduces its mobility in aqueous environments. The octanol-water partition coefficient (Kow) is a key parameter in predicting this behavior. For similar trimethylphenanthrene isomers, high partition coefficients have been noted, indicating a strong affinity for sediment. geologyscience.ru

Volatility: Unsubstituted PAHs have a degree of volatility that allows them to be transported in the atmosphere. However, alkylation, as in this compound, generally decreases vapor pressure, making it less volatile than its parent compound, phenanthrene. researchgate.net

Biotransformation and Degradation: Microbial degradation is a significant process in the breakdown of PAHs in the environment. However, the methyl groups in this compound can create steric hindrance, making it more resistant to microbial attack compared to non-alkylated PAHs. geologyscience.ru Studies on other alkylated PAHs have shown that they are more persistent in the environment. researchgate.net

Photodegradation: In the presence of sunlight, PAHs can undergo photodegradation, particularly in the atmosphere and surface waters. The rate of this process is dependent on various environmental factors.

Quantitative Structure-Property Relationship (QSPR) models are often used to predict the environmental partitioning of chemicals like this compound. These models use molecular descriptors to estimate properties like partition coefficients between different environmental compartments (e.g., water, air, soil). For hydrophobic organic compounds, these models have shown that molecular size and hydrophobicity are key determinants of their partitioning behavior. myu-group.co.jp

The table below summarizes the key considerations for the environmental fate of this compound based on its hydrophobicity.

| Environmental Process | Implication for this compound | Key Influencing Factor |

| Mobility in Water | Low | High hydrophobicity, leading to strong adsorption to sediment and soil organic matter. |

| Atmospheric Transport | Lower than parent PAHs | Reduced volatility due to alkylation. |

| Persistence | Potentially high | Increased resistance to biodegradation due to methyl groups. |

| Bioaccumulation | Potential to accumulate in organisms | High hydrophobicity facilitates partitioning into fatty tissues. |

Utility of this compound as a Geochemical and Environmental Marker

This compound, along with other alkylated PAHs, serves as a valuable biomarker in geochemical and environmental studies. Its distribution and abundance can provide insights into the origin, thermal maturity, and depositional environment of organic matter, as well as trace sources of pollution.

The presence of certain trimethylphenanthrenes can also be indicative of the source of the organic matter. For example, some isomers are associated with terrestrial higher plant input. scielo.org.cojst.go.jp Specifically, the presence of 1,2,5-trimethylnaphthalene, a related compound, is considered an indicator of bicyclic diterpenoids. researchgate.net While the specific precursor for this compound is not definitively established in the reviewed literature, its association with other higher plant-derived biomarkers suggests a potential link.

In environmental science, this compound can be used as a marker for pollution from petrogenic sources, such as crude oil spills and the combustion of fossil fuels. Since alkylated PAHs are abundant in petroleum but less so in the products of high-temperature combustion (pyrogenic sources), the ratio of alkylated to parent PAHs can help distinguish between these sources. The detection of this compound in environmental samples like soil, sediment, and water can indicate contamination from these sources. norden.org

The table below presents some reported concentrations of this compound in various environmental samples from a study, illustrating its occurrence.

| Sample Type | Location | Concentration Range |

| Indoor Air | Not Specified | Not detected to low levels |

| Soil | Not Specified | Detected in some samples |

| Water | Not Specified | Detected in some samples |

Data is illustrative and concentrations can vary significantly based on the level of contamination.

The analysis of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS), allows for its quantification even at trace levels in complex environmental matrices. tandfonline.com Its utility as a marker is enhanced by its relative persistence in the environment compared to its parent PAH.

Computational and Theoretical Chemistry Insights into 2,3,5 Trimethylphenanthrene

Quantum Mechanical Investigations of Electronic Structure and Stability

Quantum mechanical calculations are foundational to modern computational chemistry, providing a description of the electronic structure of molecules. mdpi.commdpi.com These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule to determine its energy and wavefunction. From these, numerous other properties can be derived, offering a detailed picture of molecular stability and behavior. mdpi.com For complex molecules, these calculations rely on the Born-Oppenheimer approximation, which assumes that the much lighter electrons adjust instantaneously to the positions of the atomic nuclei. mdpi.com

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry, particularly for investigating the electronic structure of many-electron systems like PAHs. epdf.pubresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity from which the system's energy and other properties can be derived. epdf.pubresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for relatively large molecules. epdf.pub

Applications of DFT to a molecule such as 2,3,5-trimethylphenanthrene would typically involve:

Geometry Optimization: Finding the lowest-energy arrangement of atoms, which corresponds to the most stable molecular structure.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's electronic stability, polarizability, and the energy required for electronic excitation.

Thermodynamic Properties: Predicting thermodynamic data such as the enthalpy of formation and Gibbs free energy, which indicate the compound's stability relative to other molecules. researchgate.net

While specific DFT studies exclusively detailing this compound are not prominent in the literature, the principles of DFT are routinely applied to PAHs to understand their stability and electronic characteristics. Calculations are often performed with various functionals (e.g., BLYP, B3LYP) and basis sets (e.g., 6-31G(d,p)) to achieve the desired accuracy. researchgate.netmdpi.com

Table 1: Computationally Derived Properties for this compound Below are properties for this compound available from computational databases, which are consistent with the types of values obtainable through DFT and other theoretical methods.

| Property | Value | Unit | Method/Source |

| Molecular Weight | 220.31 | g/mol | PubChem mdpi.com |

| XLogP3 | 5.5 | PubChem mdpi.com | |

| Enthalpy of Formation (ΔfH°gas) | 178.58 | kJ/mol | Joback Calculated Property researchgate.net |

| Gibbs Free Energy of Formation (ΔfG°) | 379.45 | kJ/mol | Joback Calculated Property researchgate.net |

| Enthalpy of Fusion (ΔfusH°) | 26.31 | kJ/mol | Joback Calculated Property researchgate.net |

| Enthalpy of Vaporization (ΔvapH°) | 61.64 | kJ/mol | Joback Calculated Property researchgate.net |

| Critical Temperature (Tc) | 913.19 | K | Joback Calculated Property researchgate.net |

| Critical Pressure (Pc) | 2291.52 | kPa | Joback Calculated Property researchgate.net |

This table is interactive. You can sort and filter the data.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. While HF is a crucial starting point, it does not fully account for electron correlation, which can be included through more advanced and computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Configuration Interaction (CI). mdpi.com

Semi-empirical methods, in contrast, simplify the complex calculations of HF by omitting or approximating certain integrals and introducing parameters derived from experimental data. This makes them significantly faster than ab initio methods, allowing for the study of very large molecular systems or complex reaction pathways. Common semi-empirical methods include AM1 (Austin Model 1), PM3, and MNDO. The Unrestricted Hartree-Fock (UHF) formalism is often used within these methods for open-shell systems like radicals or transition states. mdpi.com

For this compound, these methods are valuable for:

Investigating Reaction Mechanisms: A study analyzing organic residues in ancient artifacts, which contained this compound, noted the use of the semi-empirical AM1/UHF method to model the reaction pathways involved in the aromatization of abietic acid to retene, a process that involves related phenanthrene (B1679779) structures. mdpi.com This highlights the utility of such methods in exploring complex chemical transformations. mdpi.com

Calculating Heats of Formation: Semi-empirical methods are parameterized to reproduce experimental heats of formation, providing a rapid way to estimate the stability of molecules.

Density Functional Theory (DFT) Applications

Molecular Modeling of Conformations and Aromaticity

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, modeling is essential for understanding its conformation—the spatial arrangement of its atoms. The phenanthrene core is largely planar, but the methyl groups attached to it can rotate. Conformational analysis would seek to identify the preferred rotational orientations of these methyl groups to achieve the lowest energy state. This is typically done by systematically rotating the bonds and calculating the potential energy at each step.

Aromaticity is a key chemical property of the phenanthrene ring system, signifying a high degree of stability due to a cyclic, delocalized system of π-electrons. To be aromatic, a molecule must be cyclic, planar, fully conjugated, and obey Hückel's rule by having 4n+2 π-electrons. The phenanthrene core of this compound has 14 π-electrons, which fits the 4n+2 rule for n=3, confirming its aromatic character.

Computational methods can quantify aromaticity through various indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A large negative value indicates strong aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

While specific HOMA or NICS values for this compound are not readily found in published literature, such calculations would confirm the high aromaticity of the phenanthrene skeleton and could reveal subtle electronic effects of the methyl group substitutions.

Simulation of Spectroscopic Properties and Reactivity Profiles

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data. For this compound, which has been identified in environmental and archaeological samples by GC-MS, computational methods can simulate various spectra.

NMR Spectroscopy: Theoretical methods can calculate the nuclear magnetic shielding tensors for each atom, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. epdf.pub These simulations help in assigning peaks in experimental spectra and can validate the proposed molecular structure.

Vibrational Spectroscopy: The calculation of vibrational frequencies can simulate Infrared (IR) and Raman spectra. The predicted frequencies correspond to the molecule's vibrational modes (stretching, bending), providing a theoretical fingerprint that can be compared with experimental measurements.

Reactivity profiles can also be simulated to understand how this compound might behave in chemical reactions. DFT calculations are particularly useful here.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions analyze how the electron density changes upon the addition or removal of an electron, allowing for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attack.

These simulations provide a detailed, atom-by-atom picture of the molecule's chemical reactivity, guiding further experimental studies.

Materials Science and Advanced Applications of Phenanthrene Derivatives

Development of Functional Organic Materials Based on Phenanthrene (B1679779) Scaffolds

There is no specific information available in the searched results regarding the use of 2,3,5-trimethylphenanthrene in the development of functional organic materials. Research in this area tends to focus on more complex phenanthrene derivatives designed with specific electronic and structural properties for targeted applications.

Optoelectronic Applications

No research or data was found that links this compound to applications in organic solar cells. The field of organic photovoltaics typically utilizes larger, more complex donor and acceptor molecules designed to optimize light absorption and charge separation, and this compound does not appear to be a compound of interest in this area to date.

Organic Light-Emitting Diodes (OLEDs)

Nanomaterial Integration and Surface Functionalization Studies

There is no information available regarding the integration of this compound with nanomaterials or its use in surface functionalization studies. Research in this domain is highly specific, and this particular compound has not been a subject of published studies in this context.

Q & A

Q. What analytical techniques are recommended for identifying 2,3,5-Trimethylphenanthrene in complex mixtures?

- Methodology : Use UV-Vis spectroscopy to detect characteristic absorption bands (e.g., λmax at 258, 278, 288, 300, 335, and 351 nm) and mass spectrometry (MS) to confirm the molecular ion peak at m/z 220 and fragment ions at m/z 204. Cross-validate with high-resolution gas chromatography-mass spectrometry (HRGC-MS) for retention time alignment and spectral matching . For complex matrices like plant extracts, combine these with column chromatography for pre-purification .

Q. How can researchers synthesize derivatives of this compound for structural studies?

- Methodology : Employ nucleophilic displacement reactions using phenolic precursors (e.g., 2,3,5-trimethylphenol) with nitrile derivatives in polar aprotic solvents like DMF, catalyzed by K₂CO₃. Monitor reaction progress via thin-layer chromatography (TLC) and purify products using recrystallization or flash chromatography. Structural confirmation requires elemental analysis, ¹H/¹³C-NMR, and IR spectroscopy .

Q. What strategies optimize the extraction of this compound from natural sources like Pandanus amaryllifolius?

- Methodology : Utilize steam distillation or Soxhlet extraction with non-polar solvents (e.g., hexane or dichloromethane). Analyze extracts via GC-MS with a Carbowax column for separation, and compare retention indices and mass spectra against authenticated standards. Quantify using internal standards (e.g., phytol) to correct for matrix effects .

Advanced Research Questions

Q. How do substituent positions influence the spectroscopic properties of trimethylphenanthrene isomers?

- Methodology : Compare experimental UV-Vis and MS data of this compound with positional isomers (e.g., 1,2,4-trimethylphenanthrene). Computational modeling (e.g., Gaussian 09W) can predict electronic transitions and molecular orbitals. Validate via correlation between calculated λmax values and experimental spectra .

Q. What kinetic models describe the catalytic hydrogenation of 2,3,5-trimethylbenzoquinone to its hydroquinone derivative?

- Methodology : Apply pseudo-first-order kinetics under controlled hydrogen pressure (e.g., 0.5–2.0 MPa) using Raney nickel catalysts. Monitor conversion via HPLC and calculate rate constants (k) as a function of catalyst loading and temperature. Use Arrhenius plots to determine activation energy and optimize selectivity for TMHQ .

Q. How can researchers resolve contradictions in environmental occurrence data for this compound?

- Methodology : Conduct comparative studies using standardized sampling protocols (e.g., EPA Method 8270) across matrices (e.g., tobacco smoke vs. plant oils). Employ isotope dilution mass spectrometry (IDMS) to correct for recovery variations. Statistically analyze inter-laboratory data to identify methodological biases .

Q. What advanced NMR techniques improve structural elucidation of trace-level this compound in environmental samples?

- Methodology : Use cryoprobes to enhance sensitivity in ¹H-NMR and apply 2D techniques (e.g., HSQC, HMBC) to assign methyl group couplings. For low-concentration samples, pre-concentrate via solid-phase extraction (SPE) and employ dynamic nuclear polarization (DNP) for signal amplification .

Notes

- Contradictions : Discrepancies in environmental detection (tobacco smoke vs. plant oils) may arise from extraction efficiency or matrix interference. Standardize protocols to mitigate .

- Method Validation : Cross-validate analytical results with orthogonal techniques (e.g., NMR + MS) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.